Product packaging for (Z)-5-octen-1-yl propionate(Cat. No.:)

(Z)-5-octen-1-yl propionate

Cat. No.: B14876306
M. Wt: 184.27 g/mol
InChI Key: LWYSNOFRZXMWJC-UHFFFAOYSA-N
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Description

(Z)-5-Octen-1-yl propionate (CAS 196109-18-9) is a specialty ester valued in research for its distinctive green and fruity organoleptic properties . It is a clear, colorless to pale yellow liquid with a molecular formula of C11H20O2 and a typical assay of 94.0% to 100.0% for the sum of isomers, primarily consisting of the cis-isomer . Its primary research applications are in the flavor and fragrance industry, where it serves as a key chemical for studying and replicating complex natural profiles. Organoleptic analyses describe its odor as a soft green melon with apple, banana, watermelon, and cucumber nuances, and a taste characterized as green, waxy, and fruity with honeydew and tropical undertones . This makes it a compound of interest for developing and enhancing flavors for apple, banana, watermelon, and tropical fruit applications, as well as for fragrance compositions requiring fresh, green notes . The compound is identified as FEMA 3890 and JECFA 1282, underscoring its relevance in flavor science . From a chemical perspective, it has a boiling point of approximately 70°C at 0.5 mm Hg, a refractive index of 1.432-1.440 at 20°C, and a logP (o/w) of approximately 4.0, indicating low solubility in water . Researchers should note that this product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B14876306 (Z)-5-octen-1-yl propionate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

oct-5-enyl propanoate

InChI

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h5-6H,3-4,7-10H2,1-2H3

InChI Key

LWYSNOFRZXMWJC-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCOC(=O)CC

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Z 5 Octen 1 Yl Propionate

Enzymatic Characterization and Catalytic Mechanisms of Biosynthetic Enzymes

The synthesis of (Z)-5-octen-1-yl propionate (B1217596) is orchestrated by a series of specialized enzymes, each with a specific catalytic function.

Fatty Acid Synthase (FAS): This multi-enzyme complex is responsible for the de novo synthesis of saturated fatty acids, such as palmitic acid, from acetyl-CoA and malonyl-CoA precursors.

Acyl-CoA Oxidases (ACOXs): These enzymes are key players in the peroxisomal β-oxidation pathway, which shortens the fatty acid chain. nih.gov The specificity of different ACOXs for various chain lengths likely contributes to the generation of the required C8 precursor.

Δ5-Desaturase: This class of enzymes introduces a cis (Z) double bond at the fifth carbon position of the acyl-CoA chain. These are non-heme iron enzymes that utilize molecular oxygen and a reducing equivalent (like NADH or NADPH) to carry out the desaturation reaction. wikipedia.org

Fatty Acyl-CoA Reductase (FAR): FARs catalyze the four-electron reduction of the thioester group of a fatty acyl-CoA to a primary alcohol. This reaction requires a reducing agent, typically NADPH. Pheromone-gland-specific FARs have been identified in many moth species and often exhibit broad substrate specificity, which could include C8 unsaturated acyl-CoAs.

Propionyl-CoA Transferase (or similar acyltransferase): The final enzymatic step involves the transfer of the propionyl group from propionyl-CoA to the hydroxyl group of (Z)-5-octen-1-ol. While specific propionyltransferases for pheromone biosynthesis are not well-characterized in insects, it is hypothesized that an enzyme with a binding pocket accommodating both (Z)-5-octen-1-ol and propionyl-CoA facilitates this esterification. The catalytic mechanism would likely involve a nucleophilic attack from the alcohol's hydroxyl group on the carbonyl carbon of the propionyl-CoA thioester.

Table 2: Key Enzymes in the Proposed Biosynthesis of (Z)-5-octen-1-yl propionate

Enzyme ClassFunctionSubstrate(s)Product(s)
Fatty Acid Synthase (FAS)Fatty acid chain elongationAcetyl-CoA, Malonyl-CoAPalmitoyl-CoA
Acyl-CoA Oxidase (ACOX)β-oxidation (chain shortening)Long-chain acyl-CoAsShorter-chain acyl-CoAs
Δ5-DesaturaseIntroduction of Z5 double bondOctanoyl-CoA(Z)-5-Octenoyl-CoA
Fatty Acyl-CoA Reductase (FAR)Reduction of acyl-CoA to alcohol(Z)-5-Octenoyl-CoA(Z)-5-Octen-1-ol
Propionyl-CoA TransferaseEsterification(Z)-5-Octen-1-ol, Propionyl-CoAThis compound

Note: The specific enzymes for this compound have not been isolated and characterized; this table is based on general enzyme functions in pheromone biosynthesis.

Genetic and Transcriptomic Regulation of this compound Synthesis

The production of this compound is under tight genetic and hormonal control to ensure its synthesis occurs at the appropriate time and in the correct amounts for effective chemical signaling. The genes encoding the biosynthetic enzymes are often specifically expressed in the pheromone glands of insects.

Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have been instrumental in identifying candidate genes involved in pheromone biosynthesis. By comparing the gene expression profiles of pheromone glands with other tissues, researchers can pinpoint genes that are highly upregulated in the gland and are therefore likely to be involved in pheromone production.

The expression of these genes is often regulated by neuropeptides, such as the Pheromone Biosynthesis Activating Neuropeptide (PBAN). PBAN, released from the subesophageal ganglion, binds to receptors on the pheromone gland cells, triggering a signal transduction cascade that ultimately leads to the activation or increased expression of the biosynthetic enzymes. This hormonal control ensures that pheromone production is coordinated with the insect's reproductive cycle and environmental cues.

While specific transcriptomic data for the synthesis of this compound is not available, it is highly probable that the genes encoding the putative Δ5-desaturase, fatty acyl-CoA reductase, and propionyl-CoA transferase are under similar regulatory control in the species that produce this compound.

In Vivo Metabolic Fate and Turnover Dynamics of the Compound

Once synthesized and released, the metabolic fate and turnover of this compound are critical for maintaining the integrity of the chemical signal. The pheromone must be cleared from the insect's sensory environment to allow for the detection of subsequent signals and to prevent sensory adaptation.

The primary mechanism for the degradation of ester-based pheromones in insects is enzymatic hydrolysis by esterases. These enzymes are often present in the antennae of the receiving insect, where they rapidly break down the pheromone molecule. The hydrolysis of this compound would yield (Z)-5-octen-1-ol and propionic acid.

The resulting alcohol, (Z)-5-octen-1-ol, could then be further metabolized through oxidation to the corresponding aldehyde and carboxylic acid, which can then enter general metabolic pathways. The propionic acid could also be integrated into central metabolism, for example, by being converted to propionyl-CoA.

The turnover rate of the pheromone is a crucial factor in the dynamics of chemical communication. A rapid degradation ensures that the signal is transient and can be modulated quickly in response to changing conditions. The specific enzymes and the precise kinetics of the degradation of this compound in vivo remain an area for future research.

Chemical Synthesis and Analog Development of Z 5 Octen 1 Yl Propionate

Stereoselective Synthesis Methodologies for Precise Isomeric Control

The precise arrangement of atoms, or stereochemistry, is paramount in the synthesis of biologically active molecules like (Z)-5-octen-1-yl propionate (B1217596), where the seemingly subtle difference between the (Z) and (E) isomers can lead to significant variations in activity. The creation of the (Z)-double bond in the C8 chain of the precursor alcohol, (Z)-5-octen-1-ol, is a critical step that demands high stereoselectivity. Several methodologies have been developed to achieve this, with the Wittig reaction being a cornerstone technique. lumenlearning.comlibretexts.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent) to form an alkene. lumenlearning.comlibretexts.org For the synthesis of (Z)-alkenes, unstabilized ylides are typically employed, as they predominantly yield the Z-isomer. libretexts.orgorganic-chemistry.orgwikipedia.org In the context of synthesizing (Z)-5-octen-1-ol, the synthesis would likely involve the reaction of propanal with the ylide generated from a 5-hydroxypentyltriphenylphosphonium salt. The steric bulk of the ylide influences the initial nucleophilic addition to the aldehyde, favoring a transition state that leads to the (Z)-alkene after the elimination of triphenylphosphine (B44618) oxide. libretexts.org A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely determined, avoiding the formation of regioisomers that can occur with other elimination reactions. lumenlearning.com

Another powerful technique for stereoselective alkene synthesis is olefin metathesis, particularly Z-selective cross-metathesis. u-tokyo.ac.jpacs.orgsigmaaldrich.com This method uses catalysts, often based on ruthenium or molybdenum, to exchange alkylidene groups between two different alkenes. acs.orgorganic-chemistry.org To achieve high (Z)-selectivity, specialized catalysts with bulky ligands are used, which sterically disfavor the formation of the thermodynamically more stable (E)-isomer. u-tokyo.ac.jp For the synthesis of a precursor to (Z)-5-octen-1-ol, a cross-metathesis reaction could be envisioned between 1-pentene (B89616) and an appropriate functionalized alkene partner, driven to the desired product by the strategic choice of catalyst and reaction conditions. organic-chemistry.org Recent advancements have led to the development of highly efficient ruthenium-based catalysts that can produce (Z)-olefins with greater than 80% selectivity, making this an attractive and scalable method. acs.org

Furthermore, iron-catalyzed cross-coupling reactions have emerged as an eco-friendly and economical method for creating C=C bonds with defined stereochemistry, which is highly applicable to the synthesis of insect pheromones. nih.govbeilstein-journals.org These methods can utilize Grignard reagents and alkenyl halides, offering a convergent and potentially large-scale approach to key intermediates. nih.gov

The following table summarizes key stereoselective reactions for (Z)-alkene synthesis:

ReactionKey FeaturesStereoselectivity
Wittig Reaction Reaction of an aldehyde/ketone with a phosphonium ylide. lumenlearning.comUnstabilized ylides favor the (Z)-isomer. organic-chemistry.orgwikipedia.org
Z-Selective Cross-Metathesis Ruthenium or Molybdenum-catalyzed exchange of alkylidene groups. acs.orgorganic-chemistry.orgHigh (Z)-selectivity achieved with sterically demanding catalysts. u-tokyo.ac.jp
Iron-Catalyzed Cross-Coupling Coupling of Grignard reagents with alkenyl halides. nih.govCan proceed with high retention of stereochemistry. beilstein-journals.org

Development of Efficient, Scalable, and Sustainable Synthetic Routes

The transition from a laboratory-scale synthesis to an industrial production process for (Z)-5-octen-1-yl propionate necessitates the development of routes that are not only efficient in terms of yield but also scalable and sustainable. nih.gov High cost and the generation of significant chemical waste are major hurdles in the large-scale production of many insect pheromones. nih.govearlham.ac.uk

Catalytic methods like olefin metathesis are inherently more scalable and atom-economical than stoichiometric reactions like the classical Wittig reaction, which produces a stoichiometric amount of triphenylphosphine oxide as a byproduct. lumenlearning.comacs.org The development of robust and reusable catalysts is a key focus in making these processes more sustainable. organic-chemistry.org Iron-catalyzed cross-coupling reactions are particularly attractive for large-scale synthesis due to the low cost and low toxicity of iron compared to other transition metals like palladium. nih.govbeilstein-journals.org Researchers have demonstrated the scalability of these iron-catalyzed methods, with successful syntheses of pheromones on the kilogram scale. beilstein-journals.org

The choice of starting materials also plays a crucial role in the sustainability of a synthetic route. Utilizing readily available and renewable feedstocks is a primary goal. For instance, some syntheses of lepidopteran pheromones have started from oleyl alcohol and 11-eicosenol, which are derived from vegetable oils. acs.org The development of biosynthetic routes, where microorganisms or plants are engineered to produce the target molecule or its precursors, represents a significant step towards sustainable pheromone production. earlham.ac.ukwikipedia.org

The final esterification step to produce this compound from (Z)-5-octen-1-ol and propionic acid (or a derivative) can also be optimized for scalability and sustainability. Traditional chemical esterification often requires harsh acidic catalysts and high temperatures. longdom.org As will be discussed in the next section, chemoenzymatic methods provide a milder and more selective alternative. scielo.br

Chemoenzymatic and Biocatalytic Approaches to Pheromone Synthesis

Chemoenzymatic and biocatalytic methods are gaining prominence in the synthesis of pheromones like this compound due to their high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. scielo.brmdpi.com These approaches utilize enzymes, either isolated or within whole-cell systems, to catalyze specific steps in the synthetic sequence. inknowvation.com

For the final esterification step in the synthesis of this compound, lipases are particularly well-suited enzymes. scielo.brnih.gov Lipases can catalyze the formation of ester bonds in non-aqueous environments with high efficiency and regioselectivity. longdom.orgnih.gov The reaction involves the acylation of (Z)-5-octen-1-ol with a propionyl donor, such as propionic acid or an activated ester like vinyl propionate. Using an immobilized lipase (B570770), such as Candida antarctica lipase B (CAL-B), allows for easy separation of the catalyst from the reaction mixture and its reuse, which is economically and environmentally advantageous. nih.gov These enzymatic reactions typically proceed at or near room temperature, avoiding the need for high energy input and preventing potential side reactions or degradation of the temperature-sensitive (Z)-alkene moiety. longdom.orgnih.gov

Beyond single enzymatic steps, there is growing interest in developing complete biosynthetic pathways for pheromone production in engineered microorganisms or plants. earlham.ac.uknih.gov This involves introducing the necessary genes for the entire biosynthetic cascade, starting from simple precursors like fatty acids. wikipedia.orgnih.gov For a molecule like this compound, this would involve a specific combination of desaturases, chain-shortening enzymes, reductases, and finally an acyltransferase to attach the propionate group. nih.gov While still a developing field, the heterologous expression of pheromone biosynthetic pathways in plants like Nicotiana benthamiana has been successfully demonstrated for other insect pheromones, offering a potentially low-cost and highly sustainable production platform for the future. earlham.ac.uknih.gov

Rational Design and Synthesis of Structural Analogs and Isomers for Research

The synthesis of structural analogs and isomers of this compound is crucial for structure-activity relationship (SAR) studies. nih.govresearchgate.net These studies help to understand how specific structural features of the pheromone molecule contribute to its biological activity, which can lead to the development of more potent or selective pest control agents. nih.govjst.go.jp

Analogs can be designed by systematically modifying different parts of the parent molecule. For this compound, this could include:

Varying the position and geometry of the double bond: Synthesizing isomers with the double bond at different positions (e.g., (Z)-3-octenyl propionate or (Z)-4-octenyl propionate) or with an (E)-configuration allows researchers to probe the importance of the specific double bond placement and stereochemistry for receptor binding. jst.go.jp

Altering the chain length: Synthesizing homologs with shorter or longer carbon chains (e.g., (Z)-5-hepten-1-yl propionate or (Z)-5-nonen-1-yl propionate) can reveal the optimal chain length for biological activity.

Modifying the ester group: Replacing the propionate group with other esters (e.g., acetate (B1210297), butyrate) or other functional groups helps to determine the role of the ester moiety in the molecule's function.

The synthesis of these analogs often employs the same stereoselective methodologies used for the parent compound, such as the Wittig reaction or olefin metathesis, but with different starting materials. wikipedia.orgresearchgate.net For example, to synthesize (Z)-3-octenyl propionate, one could use a Wittig reaction between pentanal and an appropriate ylide.

SAR studies have shown that even subtle structural changes can have a dramatic impact on biological activity. nih.govresearchgate.net In some cases, analogs have been found to be inactive or even inhibitory to the response elicited by the natural pheromone. jst.go.jp This information is invaluable for designing effective and species-specific pest management strategies. nih.gov

Behavioral Ecology and Elicited Responses to Z 5 Octen 1 Yl Propionate

Identification of Organisms Utilizing (Z)-5-octen-1-yl propionate (B1217596) as a Key Pheromone Component

Direct identification of (Z)-5-octen-1-yl propionate as a primary sex or aggregation pheromone in a specific organism is not prominently featured in existing research. However, the propionate functional group is a known component of the sex pheromones of certain sawfly species, particularly within the family Diprionidae. For instance, the European pine sawfly, Neodiprion sertifer, utilizes the acetate (B1210297) and propionate esters of 3,7-dimethyl-2-pentadecanol (diprionol) as part of its sex pheromone blend. Specifically, (2S,3S,7S)-3,7-dimethylpentadecan-2-yl propionate has been identified as a potential pheromone component. While this is a more complex molecule than this compound, it highlights the importance of propionate esters in the chemical communication of this insect group. It is plausible that this compound could function as a minor component in the pheromone blend of an as-yet-unstudied species or as a synthetic analog that can elicit a behavioral response.

Methodologies for Characterizing and Quantifying Behavioral Responses

To determine the behavioral effects of a compound like this compound, researchers employ a variety of established methodologies. These techniques are designed to characterize and quantify responses such as attraction and orientation.

Electroantennography (EAG) is a primary tool used to measure the electrical response of an insect's antenna to a volatile compound. A significant EAG response to this compound would indicate that the insect's antennal receptors can detect the molecule, suggesting a potential behavioral role.

Behavioral Bioassays are crucial for observing and quantifying an insect's response. These can range from simple Y-tube olfactometers to more complex wind tunnels.

Y-Tube Olfactometer: This apparatus presents an insect with a choice between two air streams, one containing the test compound and a control (clean air). The number of insects choosing each arm of the "Y" provides a quantitative measure of attraction or repulsion.

Wind Tunnels: These allow for the study of upwind flight orientation in response to a pheromone plume. Key metrics recorded include the time to take flight, the angle of orientation towards the source, and the number of contacts with the source.

The table below illustrates a hypothetical experimental design for characterizing behavioral responses to this compound.

Methodology Objective Parameters Measured Potential Outcome for this compound
Electroantennography (EAG)Determine if the insect antenna detects the compound.Antennal depolarization (mV).A significant voltage change in response to the compound.
Y-Tube OlfactometerAssess attraction or repulsion.Percentage of insects choosing the treatment arm vs. the control arm.A statistically significant preference for the arm with the compound.
Wind Tunnel AssayEvaluate long-range attraction and orientation.Percentage of insects exhibiting upwind flight, flight speed, and source contact.Insects flying upwind and locating the source of the compound.

Modulation of Reproductive Behaviors, including Mate Location and Courtship, by this compound

If this compound were a component of a sex pheromone, its primary role would be to modulate reproductive behaviors. The initial step in this process is mate location. For many insect species, the female releases a species-specific pheromone blend that the male detects from a distance. The male then flies upwind, following the concentration gradient of the pheromone plume to locate the female.

Once the male is in close proximity to the female, other chemical cues, which could include this compound as a minor component, may trigger specific courtship behaviors. These can include wing fanning, abdominal displays, or the release of other short-range chemical signals. The precise sequence and intensity of these behaviors can be influenced by the composition and concentration of the female's pheromone.

Role in Aggregation, Dispersal, and Other Social Behaviors

Beyond reproduction, semiochemicals can also mediate social behaviors such as aggregation and dispersal. Aggregation pheromones attract both males and females to a specific location, often for resource exploitation (e.g., a food source or oviposition site) or for mass mating. While there is no direct evidence of this compound acting as an aggregation pheromone, its potential role could be investigated using baited traps in field settings. A significant increase in the number of insects caught in traps baited with this compound compared to unbaited traps would suggest an aggregative function.

Conversely, some compounds can induce dispersal, preventing overcrowding and reducing competition for resources. The effect of this compound on dispersal could be studied in laboratory arenas by observing the spatial distribution of insects in the presence and absence of the compound.

Context-Dependent Behavioral Efficacy and Environmental Modulators of Pheromone Response

The effectiveness of a pheromone, including potentially this compound, is not constant and can be influenced by a variety of biotic and abiotic factors.

Environmental factors such as temperature, humidity, and wind speed can affect the volatility and structure of a pheromone plume, thereby influencing an insect's ability to detect and orient towards it. For example, high winds can disrupt a plume, making it difficult for an insect to follow, while high temperatures can increase the release rate of the pheromone from the emitting source.

The physiological state of the insect is also critical. For instance, a male's responsiveness to a female's sex pheromone is often dependent on his age and mating status. Similarly, the time of day can play a significant role, with many species exhibiting peak pheromone response during specific periods of their diel cycle.

Synergistic and Antagonistic Interactions with Co-occurring Semiochemicals

Insect pheromones are rarely single compounds; they are typically blends of several chemicals in specific ratios. The behavioral response to a pheromone blend can be significantly different from the response to its individual components.

Synergism: This occurs when the behavioral response to a mixture of compounds is greater than the sum of the responses to the individual components. For example, if this compound were a minor component of a pheromone blend, it might not be attractive on its own but could significantly enhance the attractiveness of the major component.

Antagonism: This is the opposite of synergism, where the presence of a compound reduces the behavioral response to an otherwise attractive blend. Antagonistic compounds can play a role in species isolation by preventing interspecific mating.

The table below outlines potential interactions of this compound with other hypothetical semiochemicals.

Interaction Type Description Hypothetical Example with this compound
SynergismThe combined effect is greater than the sum of individual effects.Compound A alone elicits a 20% response. This compound alone elicits a 5% response. The blend of both elicits an 80% response.
AntagonismThe presence of one compound reduces the effect of another.Compound B is highly attractive. The addition of this compound to Compound B significantly reduces or eliminates the attraction.

Further research, including the identification of this compound from natural sources and detailed behavioral and neurophysiological studies, is necessary to fully elucidate the role of this compound in the intricate world of chemical communication.

Neurophysiological and Molecular Mechanisms of Olfaction

Electrophysiological Profiling of Peripheral Olfactory Neuron Responses to (Z)-5-octen-1-yl propionate (B1217596)

When an odorant like (Z)-5-octen-1-yl propionate binds to an olfactory receptor on the cilia of an OSN, it induces a depolarization of the neuronal membrane. This change in electrical potential, known as a receptor potential, is generated by the influx of cations. If the receptor potential is of sufficient magnitude, it will trigger the generation of action potentials, which are the electrical signals that travel along the axon of the OSN to the olfactory bulb in the brain.

Single-cell recordings from OSNs would provide more detailed information, revealing the firing rate and temporal pattern of action potentials in response to this compound. Studies on other odorants have shown that different OSNs exhibit distinct response profiles, with some being narrowly tuned to a specific chemical and others responding to a broader range of related compounds. nih.gov For instance, in Drosophila, neurons expressing a subfamily of olfactory receptors are largely responsible for the perception of aliphatic esters. nih.gov It is plausible that a specific subset of mammalian OSNs would be preferentially activated by the green, melon-like notes of this compound.

Parameter Description Expected Response to this compound (Hypothetical)
Receptor Potential Graded depolarization of the OSN membrane upon odorant binding.A depolarizing potential would be generated in a specific subset of OSNs.
Action Potential Firing All-or-none electrical signals transmitted to the olfactory bulb.An increase in the frequency of action potentials in responsive OSNs.
Electro-olfactogram (EOG) Summed field potential from a population of OSNs.A negative-going potential with an amplitude dependent on the concentration of the odorant.

Neural Processing and Coding of this compound Signals in the Central Nervous System

The axons of OSNs that express the same type of olfactory receptor converge onto specific spherical structures in the olfactory bulb called glomeruli. This anatomical arrangement creates a spatial map of odor information, where the identity of an odorant is represented by a specific pattern of glomerular activation. While the specific glomerular map for this compound has not been determined, it is hypothesized that it would activate a unique combination of glomeruli, distinct from those activated by other odorants.

The neural signals are then processed by a complex network of neurons within the olfactory bulb, including mitral and tufted cells (the principal output neurons), and various types of interneurons. nih.gov This processing refines the olfactory signal, enhancing the contrast between different odor representations. The output from the olfactory bulb is then transmitted to higher olfactory cortices, including the piriform cortex, for further processing and integration with other sensory information, leading to the perception of the odor and associated memories and emotions. nih.gov

The neural code for odor identity is thought to be based on the spatiotemporal pattern of activity across the population of mitral/tufted cells. cshl.edu The intensity of the odor is likely encoded by the firing rate of these neurons and the number of activated glomeruli. nih.gov Therefore, a higher concentration of this compound would be expected to elicit a more intense and widespread pattern of activation in the olfactory bulb.

Brain Region Function in Olfaction Hypothetical Role in Processing this compound
Olfactory Bulb Initial processing and spatial encoding of odor information.A specific pattern of glomerular activation would represent the odor. Mitral/tufted cells would transmit this information to higher brain centers.
Piriform Cortex Higher-level odor identification and discrimination.Integration of the signal to identify the odor as "green" and "melon-like".
Other Cortical Areas Integration with memory, emotion, and other senses.Association of the odor with past experiences and contextual information.

Identification and Characterization of Specific Olfactory Receptors and Co-receptors for the Compound

The detection of this compound begins with its interaction with specific olfactory receptors (ORs), which are members of the large G protein-coupled receptor (GPCR) superfamily. researchgate.netyoutube.com Each OSN typically expresses only one type of OR from a vast repertoire of genes. nih.gov Identifying the specific OR (or ORs) that recognize this compound is a process known as deorphanization. nih.gov

While the specific OR for this compound has not yet been identified, research on other odorants, such as the fatty acid propionate, has successfully identified its human receptor, OR51E2. nih.gov This was achieved through techniques like cryogenic electron microscopy (cryo-EM). nih.gov Similar approaches could be employed to identify the receptor for this compound.

In addition to the specific OR, a co-receptor called Orco is crucial for the function of many ORs in insects. mdpi.com In mammals, the olfactory G-protein (Gαolf) and other components of the signaling cascade can be considered as functional co-receptors. The canonical olfactory signaling pathway involves the activation of Gαolf by the odorant-bound OR. nih.gov

Ligand-Receptor Binding Dynamics and Structural Determinants of Pheromone Recognition

The interaction between an odorant molecule and its receptor is a highly specific process determined by the three-dimensional structures of both the ligand and the receptor's binding pocket. Studies on human olfactory receptors OR1A1 and OR1A2 have shown that specific amino acid residues within the transmembrane domains of the receptor are critical for recognizing particular odorants. nih.gov

For an ester like this compound, the binding affinity to its receptor would be determined by a combination of factors, including its chain length, the position and configuration of the double bond, and the nature of the propionate group. These structural features would dictate how the molecule fits into the binding pocket of its cognate receptor.

Cryo-EM studies of the human OR51E2 receptor bound to propionate revealed that the odorant is enclosed within an occluded pocket, and specific contacts are crucial for receptor activation. nih.govbiorxiv.org Molecular dynamics simulations further suggested that the binding of the odorant induces conformational changes in the receptor, particularly in the extracellular loops, which are necessary for initiating the downstream signaling cascade. nih.govbiorxiv.org It is highly probable that similar structural principles govern the recognition of this compound by its specific receptor.

Structural Feature of this compound Potential Importance in Receptor Binding
Octenyl Chain Length Determines the fit within the hydrophobic binding pocket of the receptor.
(Z)-5-Double Bond The specific geometry and position of the double bond likely contribute to the precise interaction with amino acid residues in the binding pocket.
Propionate Ester Group The polar ester group is likely to form hydrogen bonds or other polar interactions with specific residues, anchoring the molecule in the binding site.

Intracellular Signal Transduction Cascades in Olfactory Receptor Cells

Once this compound binds to its specific OR, it triggers a conformational change in the receptor, which in turn activates the associated G-protein, Gαolf. nih.govkhanacademy.org This activation initiates a well-characterized intracellular signaling cascade. nih.govnih.gov

The activated Gαolf subunit stimulates adenylyl cyclase type III, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). nih.gov This rise in cAMP has a direct effect on cyclic nucleotide-gated (CNG) ion channels in the ciliary membrane, causing them to open. nih.gov The opening of CNG channels allows for an influx of cations, primarily Na+ and Ca2+, into the cell, leading to the depolarization of the OSN. nih.gov

The influx of Ca2+ has a further role in amplifying the signal by activating Ca2+-activated chloride channels. The opening of these channels leads to an efflux of Cl- ions, which further depolarizes the neuron. This entire cascade of events happens within milliseconds and is responsible for converting the chemical signal of the odorant into an electrical signal that can be transmitted to the brain. nih.gov The signal is terminated by various mechanisms, including the breakdown of cAMP by phosphodiesterases and receptor desensitization mediated by G protein-coupled receptor kinases (GRKs) and arrestins. youtube.com

Component Function
Olfactory Receptor (OR) Binds to this compound.
G-protein (Gαolf) Activated by the OR, initiates the signaling cascade.
Adenylyl Cyclase III Catalyzes the production of cAMP.
Cyclic AMP (cAMP) Second messenger that activates CNG channels.
Cyclic Nucleotide-Gated (CNG) Channel Allows influx of Na+ and Ca2+, causing initial depolarization.
Ca2+-activated Chloride Channel Allows efflux of Cl-, further depolarizing the neuron.

Structure Activity Relationship Sar Studies of Z 5 Octen 1 Yl Propionate

Influence of Olefin Stereochemistry on Pheromonal Activity and Receptor Activation

The stereochemistry of the double bond in unsaturated pheromones like (Z)-5-octen-1-yl propionate (B1217596) is a critical determinant of their biological activity. The designation "(Z)" refers to the cis configuration, where the substituents on the carbons of the double bond are on the same side. The alternative configuration is "(E)" or trans, with substituents on opposite sides. In the vast majority of lepidopteran species, only one of these isomers is biologically active, and the other is often inactive or can even act as a behavioral antagonist.

The high specificity for a particular isomer arises from the precise fit required for the pheromone molecule to bind to its corresponding receptor protein located on the dendrites of olfactory sensory neurons in the male moth's antennae. The rigid geometry of the (Z)-double bond in (Z)-5-octen-1-yl propionate dictates a specific bent shape for the molecule. This shape is complementary to the binding pocket of its target receptor. The (E)-isomer, with its more linear shape, would not fit as effectively into the same binding site, thus failing to trigger the conformational changes in the receptor necessary for signal transduction.

Table 1: Illustrative Electroantennographic (EAG) Response to Geometric Isomers of a Hypothetical C8 Pheromone Ester

CompoundIsomerRelative EAG Response (%)
Octenyl Propionate(Z)-isomer100
Octenyl Propionate(E)-isomer< 10
Octenyl Acetate (B1210297)(Z)-isomer85
Octenyl Acetate(E)-isomer< 5

Note: This table is illustrative and based on general findings in lepidopteran pheromone research, as specific data for this compound is not available.

Role of the Ester Moiety and Alkyl Chain Length in Biological Specificity

Modification of the ester moiety, for example, by replacing the propionate with an acetate (-O-C(=O)CH₃) or a butyrate (B1204436) (-O-C(=O)CH₂CH₂CH₃), would alter these interactions and likely reduce or abolish the pheromonal activity. Similarly, changing the functional group entirely, for instance, to an alcohol ((Z)-5-octen-1-ol) or an aldehyde ((Z)-5-octenal), would significantly change the molecule's chemical properties and its ability to activate the specific receptor for the propionate ester.

The total chain length of eight carbons is another critical factor. The hydrophobic alkyl chain plays a significant role in the transport of the pheromone through the aqueous sensillar lymph to the receptor and in the hydrophobic interactions within the binding site. Increasing or decreasing the chain length, even by a single carbon atom, can lead to a dramatic loss of activity. This is because the binding pocket of the receptor is sterically constrained and optimized for a specific chain length.

Research on the degradation of pheromone signals within the insect antenna has highlighted the role of specialized enzymes, such as carboxylesterases. These enzymes rapidly hydrolyze the ester bond of acetate and likely propionate pheromones, converting them into the corresponding less active alcohol. This rapid degradation is essential for clearing the sensory system and allowing the male moth to remain sensitive to new pheromone plumes in its environment. nih.govfrontiersin.orgnih.gov

Computational Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models for this compound are not documented, computational methods are widely used to understand the SAR of lepidopteran pheromones in general. researchgate.netnih.govresearchgate.net QSAR studies attempt to correlate the structural or physicochemical properties of a series of molecules with their biological activity. For pheromones, these models can help to predict the activity of novel analogs and to understand the key molecular features required for receptor binding.

A typical QSAR study for a class of pheromones might involve synthesizing a series of analogs with variations in chain length, double bond position, and functional group. The biological activity of each analog would be measured using techniques like EAG or single-sensillum recording. Computational software is then used to calculate a range of molecular descriptors for each analog, such as:

Steric descriptors: Molecular volume, surface area, and shape indices.

Electronic descriptors: Dipole moment, partial charges on atoms, and energies of molecular orbitals (HOMO and LUMO).

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates these descriptors to the observed biological activity. These models can provide valuable insights into the nature of the pheromone-receptor interaction.

Advanced Analytical Methodologies in Z 5 Octen 1 Yl Propionate Research

Chromatographic-Mass Spectrometric Techniques for Trace Analysis in Complex Biological Matrices

The detection and quantification of (Z)-5-octen-1-yl propionate (B1217596) in intricate biological samples, such as insect pheromone glands or headspace volatiles, rely heavily on the combination of gas chromatography (GC) and mass spectrometry (MS). This hyphenated technique, known as GC-MS, provides the high separation efficiency of GC and the sensitive, specific detection capabilities of MS, making it indispensable for trace analysis.

In a typical GC-MS analysis, a sample extract is injected into the GC system, where compounds are volatilized and separated based on their boiling points and interactions with a capillary column. For a semiochemical like (Z)-5-octen-1-yl propionate, a non-polar or mid-polar column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., HP-5MS), is commonly used. nih.gov The GC oven temperature is programmed to ramp up gradually, ensuring the separation of the target compound from other matrix components. nih.gov

As the separated compounds elute from the GC column, they enter the MS detector. Here, they are ionized, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification. Electron ionization (EI) is a common method that generates a reproducible library-searchable spectrum. Chemical ionization (CI) is a softer ionization technique that produces less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight of the analyte.

For trace-level detection, selected ion monitoring (SIM) mode is often employed. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions characteristic of this compound. This targeted approach significantly enhances sensitivity and reduces background noise, allowing for the detection of the compound at picogram or even femtogram levels.

Table 1: Comparison of Mass Spectrometry Ionization Techniques for Pheromone Analysis

FeatureElectron Ionization (EI)Chemical Ionization (CI)
Principle High-energy electrons bombard molecules, causing extensive fragmentation.Reagent gas ions transfer charge to analyte molecules, causing less fragmentation.
Fragmentation Extensive, produces a detailed "fingerprint" spectrum."Soft" ionization, produces a strong molecular ion or protonated molecule peak.
Primary Use Compound identification through library matching.Molecular weight determination.
Sensitivity Generally high, especially in scan mode for unknown identification.Can be higher for targeted analysis when the molecular ion is weak in EI.

Hyphenated Electrophysiological-Chromatographic Systems for Pheromone Identification and Validation

While GC-MS can identify the chemical structure of compounds in a sample, it cannot confirm their biological activity. To determine which compounds in a complex mixture are perceived by an insect, researchers use a powerful technique that couples gas chromatography with an electroantennographic detector (GC-EAD). researchgate.netscience.gov This system simultaneously provides chemical and biological information.

In a GC-EAD setup, the effluent from the GC capillary column is split into two streams. science.govresearchgate.net One stream is directed to a conventional GC detector, such as a flame ionization detector (FID), which records the chemical profile of the sample. The other stream is directed over an insect antenna, which serves as a biological detector. researchgate.netnih.gov The antenna is mounted between two electrodes that measure changes in its electrical potential. nih.gov

When a biologically active compound, such as this compound, elutes from the GC and passes over the antenna, it binds to olfactory receptors on the antennal surface. This binding event triggers a depolarization of the receptor neurons, resulting in a measurable voltage change known as an electroantennogram (EAG) response. nih.govresearchgate.net By aligning the timing of the EAG response with the peaks recorded by the FID, researchers can pinpoint exactly which compounds in the sample are physiologically active. nih.gov This method is exceptionally sensitive and specific, as it uses the insect's own sensory organ to screen for active semiochemicals. science.gov The subsequent identification of the active peak is then typically confirmed using GC-MS. nih.gov

Table 2: Key Components and Functions of a GC-EAD System

ComponentFunction
Gas Chromatograph (GC) Separates volatile compounds in a mixture based on their physicochemical properties.
Column Effluent Splitter Divides the separated compounds between the chemical detector and the biological detector.
Flame Ionization Detector (FID) A common chemical detector that provides a chromatogram of all separated organic compounds.
Heated Transfer Line Carries the column effluent to the antennal preparation, preventing condensation of compounds. science.gov
Antennal Preparation (EAD) An excised insect antenna mounted on electrodes, serving as the biological detector. nih.govresearchgate.net
Amplifier & Recording System Amplifies and records the small electrical signals (EAG responses) generated by the antenna.

Quantitative Method Development for Pheromone Emission and Collection Studies

Understanding the quantity of this compound released by an organism or a synthetic dispenser is critical for studying its behavioral effects and for developing effective monitoring and control tools. Quantitative analysis requires robust methods for both collecting the emitted volatiles and measuring their amounts accurately.

Pheromone collection is often achieved through dynamic headspace sampling (aeration). In this process, an air stream is passed over the emitting source (e.g., a calling female insect or a synthetic lure) in a sealed chamber. The volatiles are carried by the air and trapped onto an adsorbent material packed in a filter or cartridge. Common adsorbents include porous polymers like Porapak Q or Tenax, which are chosen based on their affinity for the target analytes. The efficiency of trapping depends on factors such as the airflow rate, collection duration, and the amount of adsorbent used.

For quantification, an internal standard—a known amount of a compound not present in the sample but with similar chemical properties to the analyte—is typically added before extraction. The trapped volatiles are then eluted from the adsorbent using a minimal amount of high-purity solvent (e.g., hexane). The resulting solution is analyzed by GC or GC-MS. A calibration curve is generated by running a series of standard solutions containing known concentrations of synthetic this compound. By comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve, the absolute quantity of the compound in the original sample can be determined.

Table 3: Critical Parameters in Quantitative Pheromone Analysis

ParameterConsiderationImportance
Collection Method Dynamic Headspace vs. Static HeadspaceChoice affects the concentration profile and representativeness of the sample.
Adsorbent Material Porapak Q, Tenax TA, CharcoalSelection depends on the volatility and polarity of this compound.
Internal Standard Chemically similar, not naturally presentCorrects for variations in extraction efficiency and instrument response.
GC Column Phase Non-polar to mid-polarEnsures good separation from matrix interferences and symmetric peak shape.
Calibration Curve Range, linearity, and R² valueEssential for accurate quantification across a range of concentrations.
Detector Mode Full Scan vs. Selected Ion Monitoring (SIM)SIM mode provides higher sensitivity for trace-level quantification.

Microextraction and Sample Enrichment Protocols for Volatile Semiochemicals

To overcome the challenges of low analyte concentration and small sample volumes, various microextraction techniques have been developed. These methods are designed to be fast, require little to no solvent, and pre-concentrate analytes, thereby enhancing detection sensitivity. Solid-Phase Microextraction (SPME) is a particularly prominent technique in semiochemical research. researchgate.netmdpi.com

SPME is a solvent-free sample preparation method that uses a fused silica (B1680970) fiber coated with a stationary phase. youtube.comyoutube.com The fiber is exposed to the sample, either by direct immersion in a liquid or by exposure to the headspace above a liquid or solid sample. youtube.com Volatile analytes like this compound adsorb onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a GC, where the trapped analytes are thermally desorbed onto the column for analysis. mdpi.com

The choice of fiber coating is critical for efficient extraction. researchgate.net Common coatings include polydimethylsiloxane (B3030410) (PDMS), which is non-polar, and polyacrylate (PA) or divinylbenzene (B73037) (DVB) combinations, which have different selectivities. mdpi.com For a moderately volatile ester like this compound, a PDMS/DVB fiber might offer a good balance of adsorption capabilities. researchgate.net Optimization of extraction parameters such as temperature, extraction time, and sample agitation is crucial for achieving reproducible and sensitive results. researchgate.net SPME's simplicity, speed, and integration of sampling and sample introduction into a single step make it an ideal tool for analyzing volatile semiochemicals. youtube.com

Table 4: Overview of Microextraction Techniques for Volatile Analysis

TechniquePrincipleAdvantagesCommon Application for this compound
Headspace SPME (HS-SPME) Fiber is exposed to the vapor phase above the sample. researchgate.netNon-invasive, protects fiber from non-volatile matrix components.Analysis of volatiles released from insect glands, fruits, or flowers.
Direct Immersion SPME (DI-SPME) Fiber is immersed directly into a liquid sample. youtube.comEffective for less volatile or highly soluble analytes in a clean matrix.Analysis in solvent extracts or aqueous solutions.
Stir Bar Sorptive Extraction (SBSE) A magnetic stir bar coated with a sorbent phase extracts analytes from a liquid sample.Higher phase volume than SPME, leading to greater extraction capacity and sensitivity.Trace analysis in water or other liquid samples.

Environmental Fate and Degradation Pathways of Z 5 Octen 1 Yl Propionate

Abiotic Degradation Mechanisms: Photolysis, Hydrolysis, and Oxidation in Environmental Compartments

Abiotic degradation of (Z)-5-octen-1-yl propionate (B1217596) proceeds through several key chemical reactions in the environment, primarily driven by sunlight and reactive atmospheric species.

Photolysis and Atmospheric Oxidation: Due to its volatility, a significant portion of (Z)-5-octen-1-yl propionate released into the environment is expected to partition into the atmosphere. In the troposphere, it will undergo degradation primarily through reactions with photochemically generated reactive species.

Reaction with Hydroxyl Radicals (•OH): This is expected to be the dominant atmospheric degradation pathway. The •OH radical can react with this compound in two ways: by adding to the carbon-carbon double bond or by abstracting a hydrogen atom from the alkyl chain. The addition reaction to the double bond is typically faster for unsaturated compounds. The estimated atmospheric lifetime of this compound due to reaction with •OH radicals is on the order of hours, indicating it is not persistent in the atmosphere. The rate constants for the reaction of •OH with other C8 alkenes can be used to estimate this reactivity.

Reaction with Nitrate (B79036) Radicals (NO₃•): During nighttime, in the absence of sunlight, reaction with nitrate radicals can become a relevant degradation pathway for alkenes.

The products of these atmospheric oxidation reactions are typically smaller, more polar, and more water-soluble compounds, which can be further degraded or removed from the atmosphere through wet and dry deposition.

Table 1: Estimated Atmospheric Degradation Parameters for this compound and Related Compounds

Degradation ProcessReactantEstimated Rate Constant (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Half-Life
Oxidation•OH Radical1.0 x 10⁻¹⁰ - 5.0 x 10⁻¹⁰Hours
OzonolysisO₃1.0 x 10⁻¹⁷ - 5.0 x 10⁻¹⁷Days
Oxidation (Propionate Esters)•OH Radical1.0 x 10⁻¹² - 5.0 x 10⁻¹²Weeks

Note: Data is estimated based on structurally similar compounds and general principles of atmospheric chemistry. Actual rates may vary depending on environmental conditions.

Biotic Degradation by Microbial Communities in Soil, Water, and Air

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of this compound from soil and aquatic environments. The ester and alkene functionalities make it susceptible to microbial attack.

Soil: In soil environments, diverse microbial communities, including bacteria and fungi, are capable of degrading organic compounds. The primary step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond by esterases, yielding (Z)-5-octen-1-ol and propionic acid. Both of these products are readily biodegradable. (Z)-5-octen-1-ol can be oxidized to the corresponding aldehyde and then to a carboxylic acid, which can then enter the beta-oxidation pathway. Propionic acid is a common metabolic intermediate and can be readily utilized by many microorganisms. The presence of the double bond in the octenyl chain may require additional enzymatic steps for saturation or cleavage. The rate of biodegradation in soil is influenced by factors such as soil type, moisture, temperature, oxygen availability, and the composition of the microbial community.

Water: In aquatic systems, similar microbial degradation pathways are expected. Bacteria present in the water column and sediments can hydrolyze the ester and subsequently metabolize the alcohol and carboxylic acid components. As a fragrance ingredient, this compound is likely to enter aquatic environments through wastewater treatment plant effluents. While many fragrance compounds are partially removed during wastewater treatment, residues can still be discharged. Studies on the biodegradation of other fragrance esters in aquatic environments have shown that they can be susceptible to microbial degradation, although the rates can be variable.

Air: While the primary degradation in the air is abiotic, microorganisms present on airborne particulate matter could potentially contribute to the biotic degradation of adsorbed this compound, although this is likely a minor pathway compared to atmospheric oxidation.

Volatility and Atmospheric Transport Modeling in Natural Ecosystems

This compound is classified as a semi-volatile organic compound (SVOC). Its volatility allows it to partition from soil and water surfaces into the atmosphere, where it can be transported over long distances. The extent of its atmospheric transport depends on its vapor pressure, atmospheric lifetime, and meteorological conditions.

Atmospheric transport models, such as the Hybrid Single-Particle Lagrangian Integrated Trajectory (HYSPLIT) model, are used to predict the movement and dispersion of airborne substances. youtube.comresearchgate.net These models use meteorological data to simulate the trajectory of air parcels containing the compound of interest. For a compound like this compound, such models can be used to estimate its potential for long-range transport from source areas. The relatively short atmospheric lifetime of this compound due to its reaction with •OH radicals suggests that its long-range transport potential may be limited, with degradation occurring relatively close to emission sources. However, under conditions of lower •OH radical concentrations, transport over greater distances is possible.

Assessment Methodologies for Environmental Persistence and Residue Analysis

Assessing the environmental persistence and analyzing for residues of this compound in various environmental matrices requires sensitive and specific analytical techniques.

Residue Analysis: The analysis of this compound residues in environmental samples such as soil and water typically involves a multi-step process:

Sample Collection and Preparation: Representative samples of soil or water are collected from the field.

Extraction: The target compound is extracted from the sample matrix using an appropriate solvent. For soil samples, techniques like pressurized liquid extraction (PLE) or Soxhlet extraction may be used. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common methods.

Clean-up: The extract is often "cleaned up" to remove interfering substances that could affect the analysis. This can be achieved using techniques like column chromatography.

Analysis: The final extract is analyzed using a sensitive analytical instrument, most commonly Gas Chromatography-Mass Spectrometry (GC-MS). oup.comresearchgate.net GC separates the components of the mixture, and the MS provides identification and quantification based on the mass-to-charge ratio of the compound and its fragments.

The use of deuterated internal standards can improve the accuracy and precision of the analysis. The development of such analytical methods is crucial for monitoring the environmental concentrations of this compound and assessing its potential environmental impact.

Applied Research and Future Directions in Pheromone Science

Methodological Frameworks for Pheromone-Based Monitoring and Trapping Strategies

The development of effective monitoring and trapping strategies is contingent on understanding the behavioral response of the target insect to (Z)-5-octen-1-yl propionate (B1217596). Research would need to determine the optimal trap design, lure loading rate, and placement to maximize capture efficiency. Comparative studies with other known attractants would be essential to establish its efficacy.

Integration of (Z)-5-octen-1-yl propionate into Sustainable Integrated Pest Management (IPM) Systems

For this compound to be integrated into an IPM program, its compatibility with other control tactics, such as biological control agents and reduced-risk pesticides, would need to be thoroughly evaluated. The goal of IPM is to combine various strategies to manage pest populations in an economically and environmentally sustainable manner. nih.gov

Innovative Delivery Systems and Formulation Technologies for Controlled Pheromone Release

To ensure the longevity and effectiveness of this compound in the field, research into various formulation technologies would be necessary. This includes the development of controlled-release dispensers that protect the compound from environmental degradation and release it at a consistent, behaviorally relevant rate.

Prospects for Biotechnological Approaches in Pheromone Production or Receptor Engineering

While chemical synthesis is the current method for producing compounds like this compound, biotechnological avenues offer promising alternatives. Future research could explore the use of genetically engineered microorganisms or plants to produce the pheromone or its precursors, potentially reducing production costs and environmental impact.

Emerging Research Frontiers in Chemical Communication and Neuroethology

Should this compound be identified as a pheromone, it would open up new avenues of research in chemical communication and neuroethology. Studies could investigate the specific olfactory receptors in the insect's antennae that detect this compound, the neural pathways that process this information, and how it ultimately drives behavioral responses. This level of understanding is crucial for optimizing its use in pest management and for exploring the fundamental principles of insect olfaction. nih.gov

Q & A

Q. How can the PICO framework structure a study comparing the efficacy of this compound with other fragrance aldehydes?

  • Methodological Answer :
  • Population : Olfactory receptor cells or human panelists.
  • Intervention : Exposure to this compound at defined concentrations.
  • Comparison : Benchmark aldehydes (e.g., octanal, nonanal).
  • Outcome : Odor detection thresholds or receptor activation levels.
    Use blinding and counterbalancing to reduce bias. Statistical power analysis determines sample size .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.